molecular formula C8H6O4 B1215101 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione CAS No. 5426-09-5

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Cat. No. B1215101
CAS RN: 5426-09-5
M. Wt: 166.13 g/mol
InChI Key: QQYNRBAAQFZCLF-UHFFFAOYSA-N
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Patent
US04440850

Procedure details

Maleic anhydride (50 g) and furan (150 ml) were heated under reflux for 1 hour, and then the excess of furan was distilled off. The residue was recrystallised from chloroform, yielding 72 g of 7-oxabicyclo [2.2.1]hept-2-ene-5,6-dicarboxylic acid anhydride (m.pt. 110° C., decomp.). This anhydride (40 g) and 30.75 g of 2-hydroxyethyl acrylate were heated in 250 ml of toluene at 100° C. for 3 hours, and then the toluene was distilled off under reduced pressure, leaving the desired compound as a viscous liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1>O1C=CC=C1>[CH:4]12[O:6][CH:1]([CH:3]3[C:4](=[O:5])[O:6][C:1](=[O:7])[CH:2]31)[CH:2]=[CH:3]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the excess of furan was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from chloroform

Outcomes

Product
Name
Type
product
Smiles
C12C=CC(C3C1C(=O)OC3=O)O2
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 170%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04440850

Procedure details

Maleic anhydride (50 g) and furan (150 ml) were heated under reflux for 1 hour, and then the excess of furan was distilled off. The residue was recrystallised from chloroform, yielding 72 g of 7-oxabicyclo [2.2.1]hept-2-ene-5,6-dicarboxylic acid anhydride (m.pt. 110° C., decomp.). This anhydride (40 g) and 30.75 g of 2-hydroxyethyl acrylate were heated in 250 ml of toluene at 100° C. for 3 hours, and then the toluene was distilled off under reduced pressure, leaving the desired compound as a viscous liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1>O1C=CC=C1>[CH:4]12[O:6][CH:1]([CH:3]3[C:4](=[O:5])[O:6][C:1](=[O:7])[CH:2]31)[CH:2]=[CH:3]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the excess of furan was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from chloroform

Outcomes

Product
Name
Type
product
Smiles
C12C=CC(C3C1C(=O)OC3=O)O2
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 170%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.